N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide
Description
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide is a pyrimidine derivative characterized by a dimethylamino group at the 2-position of the pyrimidine ring and a methoxyacetamide moiety at the 5-position. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition, anticancer, and anti-inflammatory applications . The dimethylamino group enhances solubility and electronic modulation, while the methoxyacetamide contributes to hydrogen bonding and steric interactions, making this compound a promising scaffold for drug discovery.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-13(2)9-10-4-7(5-11-9)12-8(14)6-15-3/h4-5H,6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOGQZKYMFVZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is replaced by a dimethylamine.
Attachment of the Methoxyacetamide Moiety: This step involves the reaction of the pyrimidine derivative with methoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide has been investigated for its role as a pharmaceutical agent. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
- Mechanism of Action : The compound may act by modulating enzyme activity or receptor interactions, which can lead to therapeutic effects in various conditions such as cancer or neurodegenerative diseases.
Case Study: Inhibition of Enzymes
Research has indicated that similar pyrimidine derivatives exhibit inhibitory effects on enzymes involved in critical metabolic pathways. For instance, compounds with analogous structures have shown promise in inhibiting enzymes like acetylcholinesterase, which is crucial for neurotransmission and is implicated in Alzheimer's disease .
Biological Research
Biochemical Pathways
The compound's interaction with biological molecules is under investigation, particularly its role in cellular signaling pathways. Understanding these interactions can provide insights into disease mechanisms and potential therapeutic targets.
- Example : Studies on related compounds have demonstrated their ability to influence cell proliferation and apoptosis, highlighting their potential in cancer research .
Antimicrobial Activity
Preliminary studies suggest that this compound derivatives exhibit antimicrobial properties against common pathogens. This could be pivotal in developing new antibiotics or antifungal agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 256 µg/mL |
Industrial Applications
This compound is also being explored for its utility in the synthesis of specialty chemicals and materials. Its unique chemical properties make it a valuable building block in organic synthesis.
- Synthetic Routes : The compound can be synthesized via reactions involving dimethylamine and pyrimidine derivatives, allowing for scalable production methods suitable for industrial applications .
Research Findings
Recent studies have focused on the computational modeling of this compound to predict its binding affinity to various biological targets. Molecular docking studies have shown promising results, suggesting that the compound may effectively bind to specific receptors involved in disease pathways .
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. The methoxyacetamide moiety can further stabilize these interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Pyrimidine Modifications
a) N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (4d)
- Structure : Replaces the pyrimidine ring with a benzo[d]oxazole core but retains the methoxyacetamide group.
- The ethylphenylamino group may enhance lipophilicity but reduce solubility .
- Synthesis : Prepared via reaction with 2-methoxyacetyl chloride under acidic conditions, similar to methods used for pyrimidine acetamides .
b) 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
- Structure : Pyrimidine core with hydroxy, butyl, and methyl substituents; dimethylacetamide replaces methoxyacetamide.
- Key Differences: The hydroxy and butyl groups increase hydrophilicity and steric bulk, while the dimethylacetamide lacks the methoxy group’s hydrogen-bonding capability. This structural variation may reduce target specificity compared to the dimethylamino-methoxyacetamide combination .
c) Acetamide,N-(6-amino-1,3-dimethyl-2,4-dioxo-tetrahydro-pyrimidin-5-yl)-2-methoxy
- Structure: Features a reduced (tetrahydro) pyrimidinone ring with amino and dimethyl groups.
- Key Differences: The saturated ring reduces aromaticity, impacting π-π stacking interactions.
Pharmacological Activity and Selectivity
Pyrimidine derivatives are associated with diverse biological activities:
- Anticancer Potential: Compounds like N-[2-(dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide may inhibit kinases (e.g., PERK) or modulate the IL-6/STAT3 pathway, similar to pyrrolopyrimidine derivatives in . Selectivity is influenced by substituents; for example, fluorophenyl groups in ’s compounds enhance kinase specificity .
- Antimicrobial and Antifungal Activity: Pyrimidine acetamides with hydroxy/amino groups (e.g., ) exhibit antifungal properties, but the dimethylamino group in the target compound may improve cell permeability .
Physicochemical Properties
Note: LogP and solubility estimated based on substituent contributions.
Biological Activity
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a dimethylamino group and a methoxyacetamide moiety. The synthesis generally involves:
- Formation of the Pyrimidine Ring : Condensation of a β-dicarbonyl compound with a guanidine derivative.
- Introduction of the Dimethylamino Group : Nucleophilic substitution to replace a suitable leaving group on the pyrimidine.
- Attachment of Methoxyacetamide : Reaction with methoxyacetyl chloride in the presence of a base.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including glioblastoma and breast adenocarcinoma. The compound's cytotoxic effects are often observed at nanomolar concentrations, indicating potent activity against tumor cells .
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.
- Antifungal Activity : Preliminary studies suggest that it may possess antifungal properties, although further research is required to elucidate these effects fully.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, such as PI3Kγ, which is implicated in immune responses and cancer progression .
- Receptor Binding : The dimethylamino group enhances binding affinity to various receptors through hydrogen bonding and electrostatic interactions, while the methoxyacetamide moiety stabilizes these interactions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits growth in glioblastoma cells | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antifungal | Exhibits antifungal properties |
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of this compound on glioblastoma cell lines, it was found that treatment resulted in significant cell death at concentrations as low as 50 nM. Morphological changes indicative of apoptosis were observed, such as chromatin condensation and cell shrinkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
